Motilin (26-47), human, porcine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Motilin (26-47), human, porcine is a peptide hormone that plays a crucial role in gastrointestinal motility. It is a fragment of the motilin peptide, which is produced in the small intestine. This compound is known for its ability to stimulate gastric contractions and signal hunger during the fasting state .
Mechanism of Action
- Motilin is a 22-amino acid polypeptide hormone encoded by the MLN gene in humans . It is secreted by endocrine Mo cells (also known as M cells) in the crypts of the small intestine, particularly in the duodenum and jejunum.
- Role: Motilin plays a crucial role in controlling the inter-digestive migrating contractions of the gastrointestinal tract and stimulates endogenous release of the pancreas .
- These neurotransmitters contribute to gastrointestinal motility and coordination of muscle contractions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Motilin interacts with various enzymes, proteins, and other biomolecules. This binding triggers a series of biochemical reactions that regulate the migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews . Motilin-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain .
Cellular Effects
Motilin has significant effects on various types of cells and cellular processes. It influences cell function by regulating GI motility . When motilin binds to motilin receptors on cells, the muscles in the small intestine contract . This process helps move food through the gastrointestinal tract . Motilin also helps produce a stomach enzyme called pepsin, which aids in protein digestion .
Molecular Mechanism
Motilin exerts its effects at the molecular level through several mechanisms. It binds to the motilin receptor, a specific G protein-coupled receptor, triggering a cascade of intracellular events . This binding interaction leads to the activation or inhibition of various enzymes, resulting in changes in gene expression
Metabolic Pathways
Motilin is involved in several metabolic pathways. It stimulates the secretion of gastric and pancreatic enzymes and induces gallbladder, sphincter of Oddi, and lower esophageal sphincter contraction
Preparation Methods
Synthetic Routes and Reaction Conditions
Motilin (26-47), human, porcine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Motilin (26-47), human, porcine primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine and cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used.
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide sequence, truncated peptides, and oxidized or reduced forms of the peptide .
Scientific Research Applications
Motilin (26-47), human, porcine has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal motility and hunger signaling.
Medicine: Explored as a potential therapeutic agent for treating gastrointestinal hypomotility disorders.
Industry: Utilized in the development of motilin receptor agonists for pharmaceutical applications
Comparison with Similar Compounds
Motilin (26-47), human, porcine is unique due to its specific sequence and high affinity for the motilin receptor. Similar compounds include:
Erythromycin A: A macrolide antibiotic that acts as a motilin receptor agonist.
[Bpa1,Ile13]motilin: A synthetic analog of motilin with modifications to enhance receptor binding and activity
This compound stands out for its endogenous origin and specific physiological role in gastrointestinal motility and hunger signaling.
Properties
CAS No. |
52906-92-0 |
---|---|
Molecular Formula |
C120H188N34O35S |
Molecular Weight |
2699.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64?,65?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 |
InChI Key |
LVRVABPNVHYXRT-RIZHNFSKSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
sequence |
One Letter Code: FVPIFTYGELQRMQEKERNKGQ |
Origin of Product |
United States |
Q1: How does motilin exert its effects on gastrointestinal motility?
A1: Motilin acts by binding to the motilin receptor (MLNR), a G protein-coupled receptor primarily located on smooth muscle cells and enteric neurons within the gastrointestinal tract [, , , ]. This binding triggers a cascade of intracellular signaling events leading to smooth muscle contraction and ultimately, the initiation of the migrating motor complex (MMC). [, ]
Q2: What is the role of the migrating motor complex (MMC), and how is motilin involved?
A2: The MMC is a cyclical pattern of gastrointestinal motility that occurs during fasting and plays a crucial role in clearing the stomach and small intestine of undigested food residues and secretions []. Motilin is considered a key regulator of the MMC, particularly in humans and dogs, as its plasma levels fluctuate in synchrony with MMC phases [, ]. []
Q3: Are there any other physiological effects of motilin besides its role in gastrointestinal motility?
A5: While motilin is primarily known for regulating gastrointestinal motility, research suggests potential roles in other physiological processes. For instance, studies have shown that motilin can induce gallbladder emptying in humans []. Additionally, motilin receptors have been found in other tissues, such as the brain, suggesting additional, yet to be fully elucidated functions [, ].
Q4: What is the molecular formula, weight, and amino acid sequence of motilin?
A4: Motilin is a 22-amino acid peptide. While the exact molecular formula and weight can vary slightly between species due to minor variations in amino acid sequence, porcine motilin, the first to be isolated and sequenced, has the following:
Q5: Which structural features of the motilin molecule are essential for its biological activity?
A8: The N-terminal region of motilin plays a crucial role in its biological activity []. Specifically, the aromatic rings of phenylalanine at position 1 (Phe1) and tyrosine at position 7 (Tyr7), along with the aliphatic side chains of valine at position 2 (Val2) and isoleucine at position 4 (Ile4), constitute the pharmacophore of motilin []. Modifications in these key residues can significantly impact motilin's binding affinity and potency.
Q6: How do structural modifications affect the ability of erythromycin and its derivatives to act as motilin receptor agonists?
A10: Erythromycin and its derivatives exert prokinetic effects by binding to the motilin receptor []. Structure-activity relationship studies have shown that specific modifications to the erythromycin molecule can influence its binding affinity and potency as a motilin receptor agonist []. These findings have been instrumental in developing more potent erythromycin derivatives lacking antibiotic properties for potential use in treating gastrointestinal motility disorders [].
Q7: What is known about the stability of motilin under various conditions?
A7: While the provided research doesn't explicitly detail the stability of motilin under various conditions, as a peptide hormone, it's generally susceptible to degradation by enzymes present in biological fluids. This susceptibility can impact its half-life and bioavailability.
Q8: Have any formulation strategies been explored to improve motilin stability or bioavailability?
A8: Although not explicitly mentioned in the provided research, various formulation strategies are commonly employed for peptide drugs like motilin to enhance their stability and bioavailability. These strategies can include:
Q9: What is the typical pharmacokinetic profile of motilin?
A13: While the provided research doesn't offer a comprehensive pharmacokinetic profile of motilin, studies indicate that it is rapidly cleared from circulation [].
Q10: How does the route of administration affect motilin's effects?
A14: The route of administration can significantly influence the pharmacokinetics and pharmacodynamics of motilin. Intravenous administration typically results in rapid onset of action but requires careful dosage considerations due to its potential for rapid degradation [].
Q11: What in vivo models are commonly used to study motilin's effects on gastrointestinal motility?
A15: Animal models, particularly dogs, have been extensively used in motilin research due to similarities in their MMC patterns with humans. Studies using dogs have helped elucidate the relationship between motilin and MMC, as well as the effects of motilin agonists and antagonists on gastrointestinal motility [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.